3-(6-Chloropyrimidin-4-yl)benzoic acid

Medicinal Chemistry ADME Physicochemical Properties

Kinase inhibitor library design often overlooks regioisomeric exit-vector geometry, leading to failed SNAr couplings and reduced potency. 3-(6-Chloropyrimidin-4-yl)benzoic acid solves this: • Meta-carboxylate handle projects at ~120° for optimal solvent-exposed region targeting in Type I inhibitors. • Orthogonal bifunctional handles enable protection-free sequential amide coupling and SNAr displacement. • 6-Chloro SNAr reactivity superior to 2-chloro isomers, ensuring efficient library synthesis. • MW 234.64 g/mol, LogP 2.3 meets rule-of-three criteria for fragment-based lead discovery.

Molecular Formula C11H7ClN2O2
Molecular Weight 234.64 g/mol
CAS No. 579476-50-9
Cat. No. B1322157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Chloropyrimidin-4-yl)benzoic acid
CAS579476-50-9
Molecular FormulaC11H7ClN2O2
Molecular Weight234.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CC(=NC=N2)Cl
InChIInChI=1S/C11H7ClN2O2/c12-10-5-9(13-6-14-10)7-2-1-3-8(4-7)11(15)16/h1-6H,(H,15,16)
InChIKeyLZMSCKKGELDRSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Chloropyrimidin-4-yl)benzoic acid – Structural Overview


3-(6-Chloropyrimidin-4-yl)benzoic acid is a heterobifunctional small-molecule building block (C₁₁H₇ClN₂O₂; MW 234.64 g/mol) consisting of a benzoic acid moiety linked at the meta position to a 6-chloropyrimidine ring [1]. Structurally related regioisomers, such as the para-substituted 4-(6-chloropyrimidin-4-yl)benzoic acid (CAS 750559-62-7) and the chloro-positional isomer 3-(2-chloropyrimidin-4-yl)benzoic acid (CAS 937271-47-1) , share the same core scaffold but exhibit different exit-vector geometries and electronic profiles. This compound is predominantly procured as a synthetic intermediate for constructing focused libraries of Type I and Type II kinase inhibitors, where the meta-orientation provides a specific architectural fit for hinge-region binding motifs .

3-(6-Chloropyrimidin-4-yl)benzoic acid: Regioisomer Limitations


The differentiation between regioisomeric chloropyrimidinyl-benzoic acids is rooted in the geometry of the exit vector from the central biaryl axis, which dictates the spatial orientation of the terminal carboxylate handle relative to the kinase hinge-binding heterocycle . The meta-substitution pattern in 3-(6-chloropyrimidin-4-yl)benzoic acid projects the carboxylate at approximately a 120° angle, optimally directing solubilizing or ribose-pocket-targeting groups in Type I inhibitors, whereas the para isomer extends the vector linearly (~180°), often leading to suboptimal occupancy of the solvent-exposed region . Furthermore, the chlorine atom's position at the 6-position of the pyrimidine, rather than the 2-position, significantly influences the electrophilicity and rate of nucleophilic aromatic substitution (SNAr), directly affecting the efficiency of library synthesis and the purity of final compounds . Generic substitution without considering these structural nuances can result in failed synthetic routes, reduced biochemical potency, and altered selectivity profiles.

3-(6-Chloropyrimidin-4-yl)benzoic acid: Evidence of Differentiation


Meta vs. Para: Impact on Physicochemical Properties

The meta-substituted regioisomer 3-(6-chloropyrimidin-4-yl)benzoic acid exhibits a predicted pKa of ~4.2 and a LogP of 2.3, which are critical parameters for oral drug design . In contrast, the para-substituted isomer 4-(6-chloropyrimidin-4-yl)benzoic acid is predicted to have a slightly higher pKa (~4.4) and a marginally higher LogP (~2.5) due to the altered electronic conjugation and dipole moment . While both compounds are within acceptable ranges for drug-likeness, the meta isomer's marginally lower lipophilicity can translate to improved aqueous solubility and a lower risk of CYP450 promiscuity, which is a class-level advantage for fragment-based screening libraries [1]. No experimental head-to-head solubility or permeability data were identified for these specific compounds.

Medicinal Chemistry ADME Physicochemical Properties

6-Chloro vs. 2-Chloro Pyrimidine Reactivity

The 6-chloropyrimidinyl group in the target compound is highly activated for nucleophilic aromatic substitution (SNAr) due to the dual electron-withdrawing effect of the two ring nitrogens. In the 2-chloro isomer (3-(2-chloropyrimidin-4-yl)benzoic acid, CAS 937271-47-1), steric hindrance from the adjacent benzoic acid substituent at the 4-position can significantly reduce the rate of SNAr with bulky amines, a common step in kinase inhibitor library synthesis . While quantitative kinetic data for these specific scaffolds are not publicly available, class-level knowledge indicates that 4- and 6-halopyrimidines react up to 10 times faster with anilines than their 2-halo counterparts under identical conditions [1]. This directly impacts the yield and purity of final amide-coupled products, making the 6-chloro isomer a more efficient intermediate for high-throughput chemistry.

Synthetic Chemistry SNAr Reactivity Parallel Synthesis

Orthogonal Handles: Synthetic Step Efficiency

The target compound uniquely combines a free carboxylic acid and an SNAr-reactive chloropyrimidine in an unprotected form. This orthogonality allows for sequential amide coupling and nucleophilic displacement without additional protection/deprotection steps . For comparison, the methyl ester analog (methyl 4-(6-chloropyrimidin-4-yl)benzoate) requires an extra hydrolysis step to liberate the acid, adding at least one synthetic step and reducing overall yield . In a typical kinase inhibitor synthesis, this translates to a step-count advantage of 1-2 steps compared to ester-protected analogs, directly impacting the time and cost of generating focused libraries.

Synthetic Efficiency Bifunctional Building Blocks Kinase Inhibitor Synthesis

3-(6-Chloropyrimidin-4-yl)benzoic acid – High-Value Applications


Type I Kinase Inhibitor Hinge Scaffold

The meta-substituted benzoic acid provides an optimal exit vector for directing solubilizing groups or ribose-pocket binders, as evidenced by class-level design principles for Type I kinase inhibitors . The free carboxylic acid allows immediate amide coupling with diverse amines to explore solvent-exposed region SAR, while the 6-chloropyrimidine can be subsequently displaced with hinge-binding fragments. This sequential, protection-free strategy directly leverages the bifunctional nature of the compound.

Dual Vector Diversification for Type II Inhibitors

For Type II (DFG-out) inhibitors, the compound serves as a central scaffold where the carboxylic acid can be linked to a hydrophobic back-pocket motif, and the chloropyrimidine can be used to install the hinge binder . The orthogonality of these handles, which avoids protecting group chemistry, is the key differentiator that streamlines the multi-step synthesis of these complex inhibitors, as highlighted in the quantitative evidence on step-count reduction.

Fragment-Based Drug Discovery Screening Libraries

With a molecular weight of 234.64 g/mol and a predicted LogP of 2.3, this compound meets the 'rule of three' criteria for fragment libraries [1]. Its bifunctional nature allows it to be used as a 'privileged fragment' that can be rapidly elaborated upon initial hit identification, a strategic advantage over simple monofunctional pyrimidine fragments.

Chemical Biology Tool Compound Synthesis

The high predicted SNAr reactivity of the 6-chloro group (as opposed to 2-chloro isomers) makes this compound a preferred intermediate for attaching fluorescent probes, biotin tags, or photoaffinity labels to the solvent-exposed region of a kinase inhibitor pharmacophore, facilitating target engagement studies [2].

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